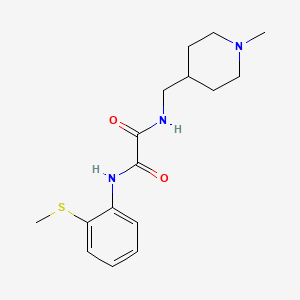

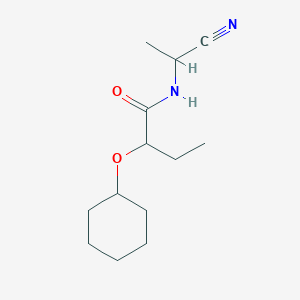

![molecular formula C19H21BrN2O2 B2424611 2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide CAS No. 1797699-84-3](/img/structure/B2424611.png)

2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BRD0705 belongs to the class of compounds known as acetylase inhibitors, which have been found to play a crucial role in the regulation of gene expression.

Scientific Research Applications

Pharmacological Potential and Synthesis Methods

Leuckart Synthesis and Pharmacological Assessment

A study describes the synthesis of novel acetamide derivatives, including those similar in structure to "2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide," for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. These compounds, characterized through several structural analysis techniques, showed significant activities, attributed to the presence of bromo and other substituents (Rani, Pal, Hegde, & Hashim, 2016).

Novel Synthesis Methods for Pyrrolidinyl Acetamide Derivatives

Research has developed novel methods for preparing compounds like "2-[(4 R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide," closely related to the query compound, highlighting innovative synthetic pathways and potential for pharmacological application. These methods yielded significant results, pointing towards the compound's relevance in scientific research (Vorona et al., 2013).

Antimicrobial and Antioxidant Activities

Schiff Bases and Thiazolidinone Derivatives Synthesis

A study on the synthesis of new Schiff bases and thiazolidinone derivatives, including bromophenyl as a substituent, demonstrated notable antibacterial and antifungal activities. This suggests the potential of "this compound" in antimicrobial research (Fuloria, Fuloria, & Gupta, 2014).

Advanced Materials and Catalysis

Activation of Peroxymonosulfate for Contaminant Degradation

Research on amorphous Co(OH)2 nanocages as activators for peroxymonosulfate, leading to efficient degradation of contaminants, underlines the importance of bromine-containing compounds in enhancing catalytic degradation processes. This highlights a potential application area for the query compound in environmental science and catalysis (Qi et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been reported to act as p2y12 antagonists .

Mode of Action

Related compounds have been reported to act as p2y12 antagonists, which suggests that this compound may also interact with its targets to inhibit their function .

Biochemical Pathways

P2y12 antagonists are known to affect platelet aggregation, suggesting that this compound may have a similar effect .

Result of Action

P2y12 antagonists are known to inhibit platelet aggregation, suggesting that this compound may have a similar effect .

Action Environment

It’s worth noting that similar compounds are known to be sensitive to air and moisture .

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMRDBZLHXLLNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide](/img/structure/B2424533.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)

![7-(2-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2424541.png)

![N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2424547.png)

![3,5-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2424550.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2424551.png)